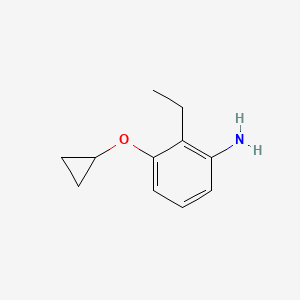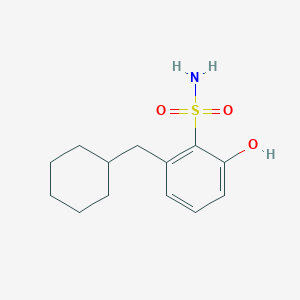
3-Cyclopropoxy-2-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-ethylaniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the aniline ring, along with an ethyl group at the second position. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. Another method involves the reduction of a nitroarene intermediate to form the aniline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration of aromatic compounds, followed by reduction and subsequent functional group modifications. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include substituted aniline derivatives, quinones, and various halogenated compounds .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-ethylaniline involves its interaction with various molecular targets. The cyclopropoxy group can participate in nucleophilic and electrophilic reactions, while the aniline moiety can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Cyclopropoxy-3-ethylaniline
- 3-Cyclopropoxy-4-ethylaniline
- 3-Cyclopropoxy-2-methylaniline
Comparison: 3-Cyclopropoxy-2-ethylaniline is unique due to the specific positioning of the cyclopropoxy and ethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7,12H2,1H3 |
Clave InChI |
TUQPPRXJQRWTNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1OC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















